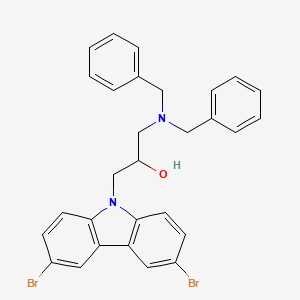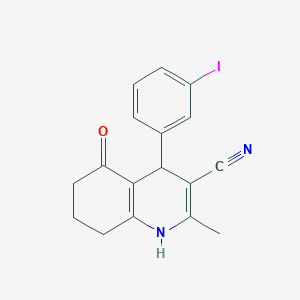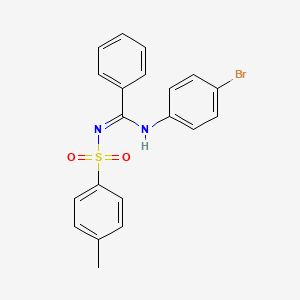
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. The starting materials might include dibenzylamine, 3,6-dibromo-9H-carbazole, and appropriate alkylating agents. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the alcohol group to a ketone or aldehyde.
Reduction: The compound could be reduced to remove the bromine atoms or alter the functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a dehalogenated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(dibenzylamino)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the bromine atoms, which might affect its reactivity and applications.
1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Contains chlorine instead of bromine, potentially altering its chemical properties.
Eigenschaften
Molekularformel |
C29H26Br2N2O |
|---|---|
Molekulargewicht |
578.3 g/mol |
IUPAC-Name |
1-(dibenzylamino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C29H26Br2N2O/c30-23-11-13-28-26(15-23)27-16-24(31)12-14-29(27)33(28)20-25(34)19-32(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-16,25,34H,17-20H2 |
InChI-Schlüssel |
HYMGRBVJUAZEGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691040.png)
![3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691045.png)

![N'-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691055.png)
![N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691070.png)

![3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691078.png)
![(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate](/img/structure/B11691084.png)
![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)
